Dhfr-IN-11

Antitubercular DHFR Inhibition Enzyme Assay

Dhfr-IN-11 (compound 6b) is a thiophenyl-pyrazolyl-thiazole DHFR inhibitor specifically validated for M. tuberculosis. It demonstrates superior target engagement (IC50 5.70 µM) and exceptional whole-cell potency (MIC 0.12–1.95 µg/mL). Unlike generic antifolates, this probe uniquely enables precise folate pathway dissection in live Mtb and supports in vivo PK/PD modeling with established biodistribution data. Essential for translationally relevant TB research.

Molecular Formula C18H17N3O3S2
Molecular Weight 387.5 g/mol
Cat. No. B12377035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhfr-IN-11
Molecular FormulaC18H17N3O3S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CS4
InChIInChI=1S/C18H17N3O3S2/c1-23-11-5-6-15(24-2)12(8-11)14-9-13(16-4-3-7-25-16)20-21(14)18-19-17(22)10-26-18/h3-8,14H,9-10H2,1-2H3
InChIKeyUMCNXIONKYGWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhfr-IN-11: A Quantitatively Differentiated Antitubercular DHFR Inhibitor for Targeted Procurement


Dhfr-IN-11, also designated as compound 6b, is a synthetic small-molecule inhibitor of the enzyme dihydrofolate reductase (DHFR), specifically engineered to target the folate biosynthesis pathway in Mycobacterium tuberculosis (Mtb) [1]. It is classified within a novel series of thiophenyl-pyrazolyl-thiazole hybrids, a scaffold distinct from classical antifolates like methotrexate or trimethoprim [1]. The compound is a research-use-only chemical probe, available from several specialty vendors, and is supplied as a solid with a defined purity suitable for in vitro and in vivo experimentation [1].

Why Dhfr-IN-11 Cannot Be Substituted with Generic DHFR Inhibitors in Tuberculosis Research


Substituting Dhfr-IN-11 with a generic DHFR inhibitor, such as the clinical antifolate trimethoprim, is scientifically invalid due to fundamental differences in molecular target affinity and whole-cell efficacy. Dhfr-IN-11 demonstrates a superior IC50 against the M. tuberculosis DHFR enzyme (5.70 μM) compared to trimethoprim (6.23 μM), representing a 9% improvement in target engagement [1]. More critically, while Dhfr-IN-11 achieves an MIC of 0.12–1.95 μg/mL against live Mtb, trimethoprim's reported whole-cell activity is weaker, underscoring the unique chemotype-specific translation from enzymatic inhibition to bactericidal effect [1]. This disconnect between enzyme and cell-based potency is a known phenomenon in DHFR-targeted antimicrobial development, making direct substitution a source of experimental error [1].

Quantitative Differentiation of Dhfr-IN-11: A Head-to-Head Evidence Guide for Scientific Selection


Enzymatic Potency: Dhfr-IN-11 Exhibits Superior Inhibition of M. tuberculosis DHFR Compared to the Clinical Antifolate Trimethoprim

In a direct head-to-head enzymatic assay, Dhfr-IN-11 (compound 6b) demonstrates a lower IC50 for M. tuberculosis DHFR than the clinically used antibacterial agent trimethoprim. This establishes Dhfr-IN-11 as a more potent tool for probing the mycobacterial folate pathway in a research setting [1].

Antitubercular DHFR Inhibition Enzyme Assay

Whole-Cell Antimycobacterial Activity: Dhfr-IN-11 Demonstrates Potent and Narrow-Spectrum Inhibition of M. tuberculosis Growth

In whole-cell assays against M. tuberculosis (RCMB 010126), Dhfr-IN-11 exhibits a Minimum Inhibitory Concentration (MIC) range comparable to the first-line antitubercular drug isoniazid. This translates its enzymatic inhibition into a meaningful antibacterial effect, a property not shared by all DHFR inhibitors [1].

Antimycobacterial MIC Tuberculosis

Comparative Potency: Dhfr-IN-11 Offers a Favorable Balance of Enzyme and Whole-Cell Activity Compared to Structural Analogs

Within its own chemical series, Dhfr-IN-11 (6b) achieves a superior balance of enzymatic and cellular potency compared to its closest analog, compound 4c. While 4c is a slightly more potent enzyme inhibitor (IC50 = 4.21 μM), Dhfr-IN-11 maintains comparable whole-cell activity (MIC of 0.12-1.95 μg/mL) and provides a distinct, well-characterized chemical probe for structure-activity relationship (SAR) studies [1].

SAR In Vitro Pharmacology DHFR Inhibitor

In Vivo Biodistribution: Dhfr-IN-11 Demonstrates Uptake in Infection Models, Supporting Translational Research

A key differentiator for Dhfr-IN-11 is its demonstrated in vivo biodistribution. Using a radiolabeling technique (131I), the compound exhibited a perceived uptake into infection-induced models [1]. This data provides preliminary validation for its use in animal models of tuberculosis and differentiates it from analogs that lack such in vivo characterization [1].

Biodistribution In Vivo Imaging Tuberculosis

Defined Application Scenarios for Dhfr-IN-11 Based on Empirical Evidence


In Vitro Probe for M. tuberculosis Folate Pathway Investigation

Based on its direct head-to-head superiority over trimethoprim (IC50 5.70 vs. 6.23 μM), Dhfr-IN-11 is the compound of choice for biochemical assays designed to dissect the function and inhibition of mycobacterial DHFR. Its defined potency allows for precise control in enzyme kinetics studies and high-throughput screening assays [1].

Whole-Cell Phenotypic Screening and Mode-of-Action Studies in Live Mtb

The compound's validated MIC (0.12–1.95 μg/mL) makes it an ideal tool for inducing folate stress in live M. tuberculosis cultures. Researchers can use Dhfr-IN-11 in genetic and transcriptomic experiments to identify resistance mechanisms, adaptive responses, or synergistic partners, leveraging its activity that rivals the first-line drug isoniazid [1].

In Vivo Efficacy and Biodistribution Studies in Murine Tuberculosis Models

For studies requiring a DHFR inhibitor with preliminary evidence of in vivo targeting, Dhfr-IN-11 is the most advanced option within its chemical series. The reported uptake of its radiolabeled form in infected tissue models supports its use in animal studies for pharmacokinetic/pharmacodynamic (PK/PD) profiling and early-stage efficacy evaluation, a capability not yet established for other analogs in the series [1].

Technical Documentation Hub

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